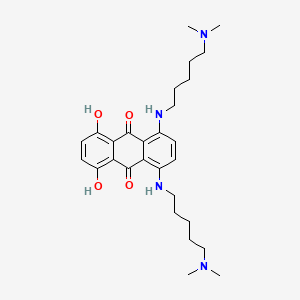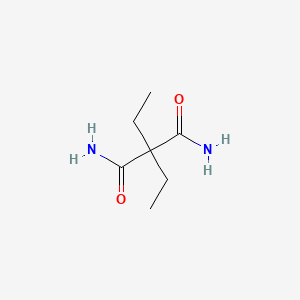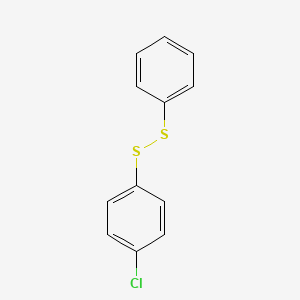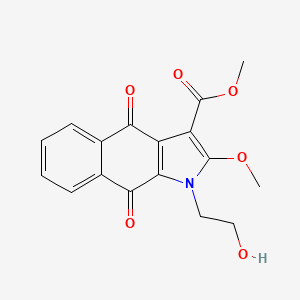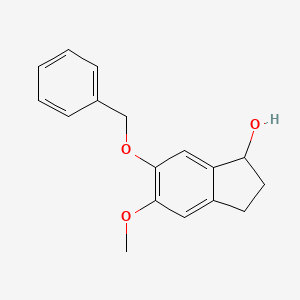
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C17H18O3 It is a derivative of indene, featuring methoxy and phenylmethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with indene as the core structure.
Phenylmethoxylation: The phenylmethoxy group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the double bond in the indene ring to yield the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halogens or nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-2,3-dihydro-1H-inden-1-ol: Lacks the phenylmethoxy group, resulting in different chemical properties.
6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol: Contains two methoxy groups but no phenylmethoxy group.
Uniqueness
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
3199-72-2 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
5-methoxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H18O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10,15,18H,7-8,11H2,1H3 |
Clave InChI |
LCAKTVZMDNYUID-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CCC2=C1)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


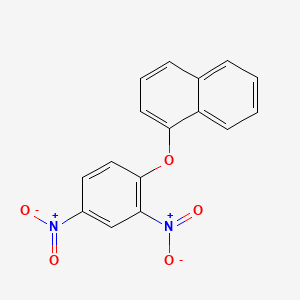



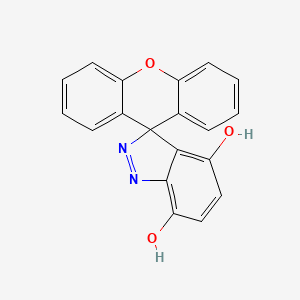
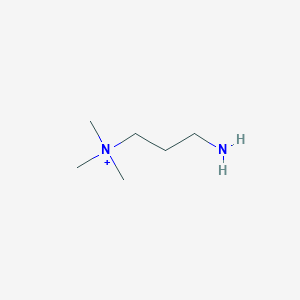
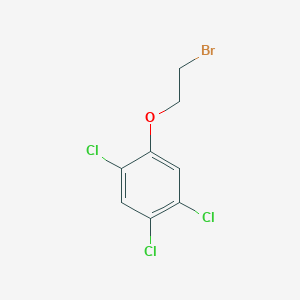
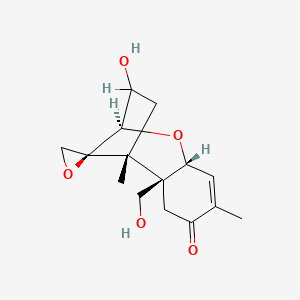

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
